molecular formula C8H8OS B1584264 2-(Methylthio)benzaldehyde CAS No. 7022-45-9

2-(Methylthio)benzaldehyde

Cat. No. B1584264
CAS RN: 7022-45-9
M. Wt: 152.22 g/mol
InChI Key: XIOBUABQJIVPCQ-UHFFFAOYSA-N
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Description

2-(Methylthio)benzaldehyde is an organic compound with the linear formula CH3SC6H4CHO . It has a molecular weight of 152.21 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(Methylthio)benzaldehyde can be achieved from Dimethyl sulfoxide and 2-Bromobenzaldehyde . Another method for synthesizing substituted benzaldehydes, which could potentially include 2-(Methylthio)benzaldehyde, involves a two-step, one-pot reduction/cross-coupling procedure .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzaldehyde is represented by the SMILES string [H]C(=O)c1ccccc1SC . The InChI key for this compound is XIOBUABQJIVPCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Methylthio)benzaldehyde has a refractive index of 1.633 (lit.) . It has a boiling point of 141-143 °C/13 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Organic Synthesis : As an organic building block, “2-(Methylthio)benzaldehyde” can be used to synthesize more complex organic compounds. The specific compounds synthesized would depend on the reaction conditions and the other reactants used .

  • Medicinal Chemistry : In medicinal chemistry, “2-(Methylthio)benzaldehyde” could potentially be used to synthesize new drug molecules. The specific drugs synthesized would depend on the other reactants used and the desired biological activity .

  • Materials Science : In materials science, “2-(Methylthio)benzaldehyde” could potentially be used to synthesize new materials, such as polymers or organic semiconductors .

  • Catalysis : “2-(Methylthio)benzaldehyde” could potentially be used in catalysis, for example, as a ligand in metal-catalyzed reactions .

  • Analytical Chemistry : “2-(Methylthio)benzaldehyde” could potentially be used in analytical chemistry, for example, as a reagent in chemical analyses .

  • Environmental Science : “2-(Methylthio)benzaldehyde” could potentially be used in environmental science, for example, in studies of the environmental fate and transport of sulfur-containing organic compounds .

Safety And Hazards

2-(Methylthio)benzaldehyde is classified as a combustible liquid . It has a flash point of 110 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBUABQJIVPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301596
Record name 2-(Methylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzaldehyde

CAS RN

7022-45-9
Record name 7022-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-methylsulfanylphenyl)methanol (0.20 g, 1.3 mmol) obtained in Step 1 in dichloromethane (4.0 mL), Celite (0.40 g) and pyridinium chlorochromate (0.42 g, 1.9 mmol) were added, followed by stirring at room temperature for 1.0 hour. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain 2-methylsulfanylbenzaldehyde (0.14 g, 69%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and methyl sodium sulfide (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 55° C. for 24 hr. After cooling, the mixture was added to 50 mL of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 1:1 dichloromethane/n-hexane as eluent to give a yellow oil (2.08 g, 85%). 1H NMR (200 MHz, CDCl3): δ 2.49 (s, 3H), 7.24-7.58 (m, 3H), 7.80 (dd, J1=7.6, J2=1.4, 1H), 10.25 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
methyl sodium sulfide
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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